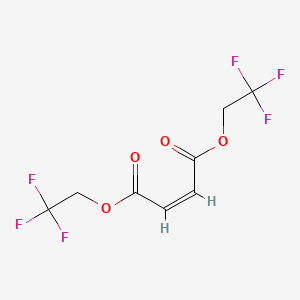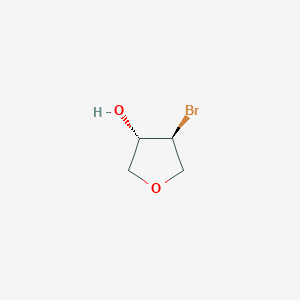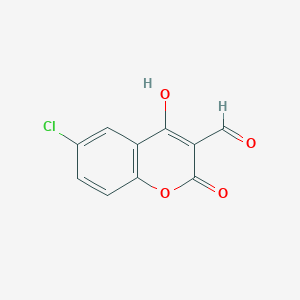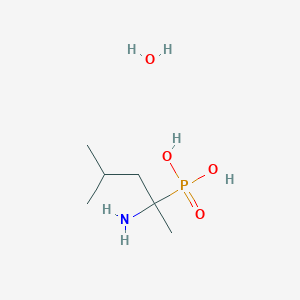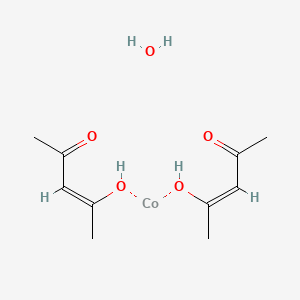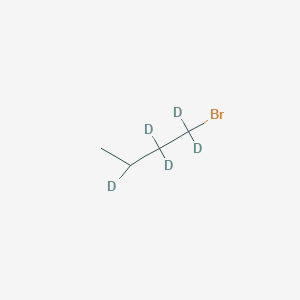
1-Bromo-1,1,2,2,3-pentadeuteriobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1,1,2,2,3-pentadeuteriobutane, commonly known as 1-BPDB, is a brominated hydrocarbon compound with a molecular weight of 291.24 g/mol. It is a colorless liquid at room temperature and is highly flammable. 1-BPDB is an important chemical intermediate used in the synthesis of various compounds and materials, and is also used in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis of Pyrene Derivatives
Scientific Field
Synthetic Chemistry Application Summary: This compound is used in the synthesis of pyrene derivatives, which are important for their photophysical properties and potential use in materials science. Methods of Application:
Palladium-Catalyzed Arylations
Scientific Field
Organic Chemistry Application Summary: The compound is involved in palladium-catalyzed arylation reactions, which are crucial for creating complex molecules used in pharmaceuticals. Methods of Application:
- Facilitates the synthesis of arylated heteroarenes with high yields using palladium catalysis . Results Summary:
- Enabled the production of important units in pharmaceutical chemistry with almost quantitative yields .
Antibacterial Material Development
Scientific Field
Material Science and Microbiology Application Summary: The compound’s derivatives are explored for creating antibacterial materials, contributing to public health and safety. Methods of Application:
Safety And Hazards
Propiedades
IUPAC Name |
1-bromo-1,1,2,2,3-pentadeuteriobutane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3/i2D,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-DEGKJAQXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(C)C([2H])([2H])C([2H])([2H])Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1,1,2,2,3-pentadeuteriobutane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


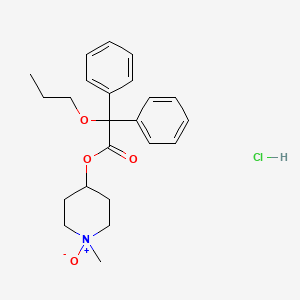
![(-)-Bis[(S)-1-(ethoxycarbonyl)ethyl] fumarate](/img/structure/B1141618.png)
![(2S,3AR,6aS)-1,2,3,3a,4,6a-hexahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1141623.png)
